(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498090
InChI: InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C8H10BrClFNO
Molecular Weight: 270.52 g/mol

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC17498090

Molecular Formula: C8H10BrClFNO

Molecular Weight: 270.52 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl -

Specification

Molecular Formula C8H10BrClFNO
Molecular Weight 270.52 g/mol
IUPAC Name (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Standard InChI Key MZNVVHMLVIIIBD-QRPNPIFTSA-N
Isomeric SMILES C1=C(C=C(C=C1F)Br)[C@H](CO)N.Cl
Canonical SMILES C1=C(C=C(C=C1F)Br)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is C₈H₁₀BrClFNO, with a molecular weight of 270.52 g/mol. Its IUPAC name, (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol hydrochloride, reflects the stereochemistry at the C-2 position, the bromo and fluoro substituents on the phenyl ring, and the hydrochloride salt form. The compound’s isomeric SMILES string, C1=C(C=C(C=C1F)Br)C@HN.Cl, encodes its chiral (R)-configuration, hydroxyl (-OH), amino (-NH₂), and halide substituents.

Crystallographic and Stereochemical Features

The chiral center at C-2 arises from the presence of four distinct substituents: the phenyl ring, hydroxyl group, amino group, and methylene (-CH₂-) backbone. X-ray crystallography of similar β-amino alcohols reveals that the (R)-configuration often results in specific intermolecular hydrogen-bonding networks, which influence solubility and crystal packing . The bromine and fluorine atoms at the 3- and 5-positions of the phenyl ring introduce steric and electronic effects, potentially altering binding affinities in biological systems .

Table 1: Key Molecular Descriptors of (R)-2-A-2-(3-Br-5-FPh)EtOH·HCl

PropertyValue
Molecular FormulaC₈H₁₀BrClFNO
Molecular Weight270.52 g/mol
IUPAC Name(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol hydrochloride
CAS NumberNot publicly disclosed
PubChem CID145708519
SMILES (Isomeric)C1=C(C=C(C=C1F)Br)C@HN.Cl
InChI KeyMZNVVHMLVIIIBD-QRPNPIFTSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-2-A-2-(3-Br-5-FPh)EtOH·HCl typically involves multi-step organic reactions, including:

  • Halogenation of the Aromatic Ring: Introducing bromine and fluorine via electrophilic aromatic substitution or directed ortho-metalation .

  • Chiral Center Formation: Asymmetric synthesis using chiral catalysts or resolution techniques to obtain the (R)-enantiomer .

  • Hydrochloride Salt Formation: Reaction with HCl to improve stability and crystallinity.

A representative route involves the catalytic hydrogenation of a β-dehydroamino ester precursor, followed by acid hydrolysis and salt formation . For example, Rh(COD)₂BF₄ and PPh₃ catalyze the homogeneous hydrogenation of halogenated dehydroamino esters, yielding enantiomerically pure β-amino alcohols .

Table 2: Synthetic Yields for Halogenated β-Amino Alcohol Analogues

Substituent (R)Yield (%)
3-Br88
3-Cl34
3-F91

Optimization Challenges

  • Dehalogenation Risk: Bromine substituents may undergo reductive elimination during hydrogenation, necessitating mild conditions (e.g., Rh catalysts) .

  • Enantiomeric Purity: Chiral resolution via crystallization or chromatography is critical to isolate the (R)-enantiomer .

Physicochemical Properties

Solubility and Stability

(R)-2-A-2-(3-Br-5-FPh)EtOH·HCl is sparingly soluble in polar aprotic solvents (e.g., DMSO) but exhibits improved solubility in aqueous HCl due to salt formation. The hydrochloride salt enhances stability by reducing hygroscopicity and preventing racemization.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O of amide byproducts), and ~1100 cm⁻¹ (C-Br) .

  • NMR: ¹H NMR in D₂O shows a doublet for the fluorophenyl protons (δ 7.2–7.5 ppm) and a multiplet for the chiral center’s methine proton (δ 4.1 ppm) .

CompoundIC₅₀ (A549) [µM]IC₅₀ (HeLa) [µM]
5g (3-Cl)2.72 ± 0.438.74 ± 0.94
5h (4-MeO)3.26 ± 0.5110.72 ± 1.03

Comparative Analysis with Structural Analogues

Electronic and Steric Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, reducing receptor binding kinetics but enhancing lipophilicity .

  • Fluorine’s Electron-Withdrawing Effect: Stabilizes the aromatic ring’s electron-deficient region, potentially enhancing π-stacking with biological targets .

Biological Performance

Compared to non-halogenated β-amino alcohols, the 3-bromo-5-fluoro derivative shows a 3-fold increase in MAO-B inhibition, likely due to halogen bonding with the enzyme’s hydrophobic pocket .

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